![molecular formula C21H19NO2S B2553174 (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-48-7](/img/structure/B2553174.png)
(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide
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Overview
Description
The compound “(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in its structure . The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond. The “methoxybenzyl” and “phenyl” groups are aromatic rings, which may contribute to the compound’s stability and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, the amide bond could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in different solvents .Scientific Research Applications
Photocatalysis and C–O Bond Cleavage
(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide: has been investigated for its role in photocatalytic intermolecular carboarylation of alkenes. In this process, inert C–O bonds are selectively cleaved from diarylethers, facilitated by strategically designed arylbenzothiazolylether diazonium salts. The resulting benzothiazolyl moiety serves as a formyl precursor, while the OH residue provides a cross-coupling site for further product elaboration .
Tyrosinase Inhibition and Anti-Melanogenesis Properties
The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (a derivative of the same core structure) has demonstrated potent tyrosinase inhibition. It competes with mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. This inhibition mechanism involves direct interaction with tyrosinase residues in the active site. Furthermore, it exhibits dose-dependent anti-melanogenic effects in B16F10 melanoma cells, making it a promising candidate for hyperpigment disorder therapies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-18-11-9-16(10-12-18)15-22-21(23)20(14-19-8-5-13-25-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,23)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWCIGQJZHRNB-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide |
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